- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,
Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)
934-05-4 structure
Product Name:Methyl 4-bromo-1H-pyrrole-2-carboxylate
Numero CAS:934-05-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060
Update Time:2024-10-26
Methyl 4-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
- RARECHEM AL BF 1264
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
- PubChem13045
- KSC497G1P
- 4-bromo-2-methoxycarbonylpyrrole
- EBD11642
- WT1337
- RW3846
- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
- HY-W007392
- Z99028679
- PB29127
- EN300-35882
- DTXSID70377039
- AM20120349
- 1Y-0815
- MFCD00832855
- ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- M2583
- SCHEMBL519390
- SY007031
- AKOS005070081
- CL2807
- methyl-4-bromo-pyrrole-2-carboxylate
- FT-0602246
- J-522315
- CS-W007392
- 934-05-4
- DB-007677
- STL554985
- BBL101189
- DTXCID30328067
-
- MDL: MFCD00832855
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- Chiave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- Sorrisi: BrC1=CNC(C(=O)OC)=C1
Proprietà calcolate
- Massa esatta: 202.95800
- Massa monoisotopica: 202.958
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.1
- XLogP3: 1.6
Proprietà sperimentali
- Colore/forma: Light-red to Brown Solid
- Densità: 1.674
- Punto di fusione: 101.0 to 105.0 deg-C
- Punto di ebollizione: 290.5°C at 760 mmHg
- Punto di infiammabilità: 129.5℃
- Indice di rifrazione: 1.573
- PSA: 42.09000
- LogP: 1.56380
- λmax: 271(MeOH)(lit.)
Methyl 4-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Istruzioni di sicurezza: 24/25
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4-bromo-1H-pyrrole-2-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
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| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066953-1g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
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£38.00 | 2022-03-01 | |
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| Ambeed | A106399-1g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 1g |
$10.0 | 2025-04-15 | |
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Methyl 4-bromo-1H-pyrrole-2-carboxylate |
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Methyl 4-bromo-1H-pyrrole-2-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Riferimento
- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Methanol ; 1 h, rt
Riferimento
- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt
Riferimento
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 10 min, rt
Riferimento
- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 10 min, rt
Riferimento
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
- Synthesis and reactions of 3,3'-dibromodihydrodipyrrins, Journal of the Chemical Society, 1997, (10), 1443-1447
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Riferimento
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Riferimento
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Methanol ; 1 h, 0 °C
Riferimento
- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 10 min, rt
Riferimento
- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C
Riferimento
- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Electrophilic substitution on 2-trichloroacetylpyrrole, Tetrahedron Letters, 1979, (27), 2504-8
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C
Riferimento
- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Riferimento
- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Riferimento
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255
Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials
- Ethyl 1H-pyrrole-2-carboxylate
- Methyl 1H-pyrrole-2-carboxylate
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4-bromo-1H-pyrrole-2-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
Numero d'ordine:A11003
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:28
Prezzo ($):592.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:934-05-4)4-溴-1H-吡咯-2-羧酸甲酯
Numero d'ordine:LE26837631
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:59
Prezzo ($):discuss personally
Email:18501500038@163.com
Methyl 4-bromo-1H-pyrrole-2-carboxylate Letteratura correlata
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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